3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione
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Overview
Description
3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is a complex organic compound that belongs to the class of isoindolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindolinone precursor with a piperidine derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition, antimicrobial properties, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of isoindolinone are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry
Industrially, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Isoindolinone Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds with a piperidine ring and various functional groups.
Uniqueness
The uniqueness of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(5-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-15-12(18)5-4-11(14(15)20)16-7-8-2-3-9(17)6-10(8)13(16)19/h2-3,6,11,17H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNDLCSHJUFPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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